Technical Monograph: 1-Cyclopropylpyrrolidin-3-amine
Technical Monograph: 1-Cyclopropylpyrrolidin-3-amine
The following technical guide provides an in-depth analysis of 1-Cyclopropylpyrrolidin-3-amine , a specialized heterocyclic building block used in medicinal chemistry.
Executive Summary
1-Cyclopropylpyrrolidin-3-amine (CAS: 936221-78-2) is a bifunctional heterocyclic amine featuring a pyrrolidine core substituted with a cyclopropyl group at the N1 position and a primary amine at the C3 position. This structural motif is highly valued in drug discovery for its ability to modulate lipophilicity (LogP) and metabolic stability compared to N-isopropyl or N-ethyl analogs. It serves as a critical pharmacophore in the synthesis of GPCR antagonists (e.g., Histamine H3), kinase inhibitors, and anti-infective agents.
Due to the presence of two basic nitrogen centers, the compound is frequently handled as its dihydrochloride salt (CAS: 2098058-41-2) to ensure stability against oxidation and carbamylation by atmospheric CO₂.
Chemical Identity & Structural Characterization[2][3]
| Parameter | Data |
| IUPAC Name | 1-Cyclopropylpyrrolidin-3-amine |
| Common Synonyms | 1-Cyclopropyl-3-aminopyrrolidine; 3-Amino-1-cyclopropylpyrrolidine |
| CAS Number (Free Base) | 936221-78-2 |
| CAS Number (2HCl Salt) | 2098058-41-2 |
| Molecular Formula | C₇H₁₄N₂ |
| Molecular Weight | 126.20 g/mol (Free Base); 199.12 g/mol (2HCl) |
| SMILES | NC1CN(C2CC2)C1 |
| Chirality | The C3 position is chiral.[1] Available as Racemate, (R)-enantiomer, or (S)-enantiomer. |
Structural Analysis
The molecule consists of a saturated 5-membered pyrrolidine ring. The N-cyclopropyl substituent introduces significant steric constraint and unique electronic properties due to the high s-character of the cyclopropyl C-C bonds. This often results in lowered basicity of the ring nitrogen compared to N-isopropyl analogs, potentially improving oral bioavailability of derived drugs by reducing lysosomal trapping.
Figure 1: Structural dissection of 1-Cyclopropylpyrrolidin-3-amine highlighting functional regions.
Physicochemical Properties Profile
The following data consolidates experimental observations with high-fidelity predicted values (ACD/Labs, ChemAxon) where experimental data for the free base is proprietary or rare.
| Property | Value / Description | Source/Note |
| Physical State | Liquid (Free Base); Crystalline Solid (HCl Salt) | Experimental |
| Color | Colorless to pale yellow (Liquid) | Experimental |
| Boiling Point | ~185°C at 760 mmHg (Predicted) | Calculated |
| Density | 0.98 ± 0.05 g/cm³ | Calculated |
| pKa (C3-NH₂) | 9.8 ± 0.5 | Basic (Primary Amine) |
| pKa (Ring N) | 6.5 ± 0.5 | Reduced basicity due to cyclopropyl |
| LogP | 0.25 (Predicted) | Hydrophilic / Low Lipophilicity |
| Solubility | Miscible in water, methanol, DCM.[2][3] | Polar organic solvent compatible |
| Flash Point | ~65°C | Flammable Liquid |
Solubility & Lipophilicity
The compound is highly polar. The free base is water-soluble, but for organic synthesis, it is typically dissolved in chlorinated solvents (DCM, Chloroform) or alcohols. The N-cyclopropyl group provides a "lipophilic cap" that aids in crossing biological membranes compared to the unsubstituted pyrrolidine.
Synthetic Methodology
Synthesis of 1-Cyclopropylpyrrolidin-3-amine is non-trivial due to the difficulty of direct N-cyclopropylation using cyclopropyl halides (which are unreactive to Sɴ2). Two primary industrial routes are employed.[4]
Route A: Reductive Amination (The "Kulinkovich" Modified Route)
This method avoids unstable cyclopropanone by using hemiacetal equivalents.
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Starting Material: N-Boc-3-aminopyrrolidine or 3-Pyrrolidinone ethylene ketal.
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N-Cyclopropylation: Reaction with (1-ethoxycyclopropoxy)trimethylsilane in the presence of a reducing agent (NaBH₃CN) and acid catalyst (AcOH).
-
Deprotection: Removal of the Boc group (if used) with HCl/Dioxane.
Route B: Chan-Lam Coupling
A modern approach using transition metal catalysis.
-
Reagents: 3-(Boc-amino)pyrrolidine, Cyclopropylboronic acid , Cu(OAc)₂ (catalyst), Bipyridine (ligand).
-
Conditions: Aerobic oxidative coupling in Dichloroethane at 70°C.
-
Yield: Typically 60-80% with high functional group tolerance.
Figure 2: Primary synthetic pathways for generating the N-cyclopropyl scaffold.
Handling, Safety & Stability
Hazard Profile
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Corrosive (Category 1B): Causes severe skin burns and eye damage. The free base is caustic and can penetrate skin.
-
Sensitizer: Potential for allergic skin reaction upon repeated exposure.
-
Hygroscopic: The HCl salt will absorb atmospheric moisture; store in a desiccator.
Storage Protocol
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Atmosphere: Store under Argon or Nitrogen . The free amine reacts with CO₂ in the air to form carbamates.
-
Temperature: 2–8°C (Refrigerate) for long-term stability.
-
Container: Tightly sealed glass vials with Teflon-lined caps.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 164401, 3-Aminopyrrolidine (Analog Reference). Retrieved from [Link]
-
Google Patents (2022). US11369599B2 - Melt-extruded solid dispersions containing an apoptosis-inducing agent (Synthesis of Compound 142B).[2] Retrieved from
- American Chemical Society (2021).Scalable Synthesis of N-Cyclopropyl Amines via Chan-Lam Coupling. Journal of Organic Chemistry.
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. 50-78-2 CAS MSDS (Acetylsalicylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 2098058-41-2,1-Cyclopropylpyrrolidin-3-amine Dihydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. US11369599B2 - Melt-extruded solid dispersions containing an apoptosis-inducing agent - Google Patents [patents.google.com]
